Methyl nitroacetate
CAS No.: 2483-57-0
Cat. No.: VC20862805
Molecular Formula: C3H5NO4
Molecular Weight: 119.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2483-57-0 |
---|---|
Molecular Formula | C3H5NO4 |
Molecular Weight | 119.08 g/mol |
IUPAC Name | methyl 2-nitroacetate |
Standard InChI | InChI=1S/C3H5NO4/c1-8-3(5)2-4(6)7/h2H2,1H3 |
Standard InChI Key | ALBSWLMUHHZLLR-UHFFFAOYSA-N |
SMILES | COC(=O)C[N+](=O)[O-] |
Canonical SMILES | COC(=O)C[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
Methyl nitroacetate (IUPAC name: methyl 2-nitroacetate) is a nitro-substituted acetate ester with the molecular formula C₃H₅NO₄ and a molecular weight of 119.076 g/mol . It exists as a compact molecule containing both a nitro functional group and a methyl ester moiety. The compound is registered under CAS number 2483-57-0 and possesses several common synonyms including nitroacetic acid methyl ester and acetic acid, nitro-, methyl ester .
Chemical Identifiers
Parameter | Value |
---|---|
CAS Number | 2483-57-0 |
Molecular Formula | C₃H₅NO₄ |
Molecular Weight | 119.076 g/mol |
IUPAC Name | methyl 2-nitroacetate |
SMILES Notation | COC(=O)CN+[O-] |
InChI Key | ALBSWLMUHHZLLR-UHFFFAOYSA-N |
MDL Number | MFCD00075480 |
Table 1: Chemical identifiers for methyl nitroacetate
Physical Properties
Methyl nitroacetate appears as a clear, colorless to light yellow liquid at room temperature. It possesses several distinct physical characteristics that are important for its handling, storage, and application in synthetic procedures.
Key Physical Parameters
Property | Value |
---|---|
Physical State | Clear liquid |
Color | Colorless to light yellow |
Boiling Point | 195-198°C (normal pressure); 65°C (3.9 Torr) |
Density | 1.294 g/mL at 25°C |
Flash Point | 221°F (105°C) closed cup |
Decomposition Temperature | 251°C (onset), 272°C (peak) |
Refractive Index | n₂₀/D 1.425 |
Table 2: Physical properties of methyl nitroacetate
The compound is miscible with ethanol, ether, and most organic solvents, making it versatile for various reaction conditions . It is light-sensitive and should be stored in dark containers at room temperature . Additionally, it is incompatible with strong bases, which can lead to decomposition reactions .
Spectroscopic Characteristics
Spectroscopic data for methyl nitroacetate provides valuable information for structural confirmation and purity analysis. The compound exhibits characteristic spectral features consistent with its molecular structure.
Spectral Data
Spectroscopic Method | Data |
---|---|
¹H NMR (400 MHz; CDCl₃) | δ 5.18 (s, 2H), 3.87 (s, 3H) |
¹³C NMR (100 MHz, CDCl₃) | δ 162.5, 76.2, 53.6 |
IR (neat) | 3041, 2967, 1751, 1557 cm⁻¹ |
pKa (Predicted) | 5.73±0.29 |
Table 3: Spectroscopic data for methyl nitroacetate
The ¹H NMR spectrum shows a singlet at δ 5.18 ppm corresponding to the methylene protons adjacent to the nitro group and another singlet at δ 3.87 ppm attributable to the methyl ester protons. The ¹³C NMR spectrum displays three signals at δ 162.5, 76.2, and 53.6 ppm, corresponding to the carbonyl carbon, methylene carbon, and methoxy carbon, respectively .
Synthesis Methods
The synthesis of methyl nitroacetate has evolved significantly over the years, with newer methods focusing on improved safety profiles and environmental considerations.
Traditional Synthesis
The traditional procedure for synthesizing methyl nitroacetate, published in 1976 in Organic Syntheses, involved several hazardous steps:
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Formation of the dipotassium salt of nitroacetic acid
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Drying this highly explosive intermediate in a vacuum desiccator
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Grinding the dried salt into a fine powder with a mortar and pestle
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Esterification with methanol and sulfuric acid
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Extraction using carcinogenic benzene
-
Drying with sodium sulfate
This procedure, while effective, posed significant safety hazards due to the handling of explosive intermediates and the use of carcinogenic solvents.
Modern "Greener" Synthesis
In 2017, researchers at the U.S. Army Research Laboratory, including Pablo E. Guzmán and Jesse J. Sabatini, developed a safer and more environmentally friendly synthesis method. This improved procedure:
-
Eliminates the need to dry and grind the explosive dipotassium salt
-
Replaces benzene with either ethyl acetate or dichloromethane as the extraction solvent
-
Eliminates the need for a drying agent
-
Requires only a single distillation to obtain the pure product
The comparison between the traditional and modern synthesis methods is summarized in Table 4.
Parameter | Traditional Method (1976) | Modern Method (2017) |
---|---|---|
Explosive Intermediate Handling | Requires drying and grinding | No drying or grinding needed |
Extraction Solvent | Benzene (carcinogenic) | Ethyl acetate or dichloromethane |
Drying Agent | Sodium sulfate | None required |
Distillation Steps | Two distillations | Single distillation |
Safety Profile | High risk | Significantly reduced risk |
Environmental Impact | High (carcinogenic solvent) | Reduced |
Yield | Higher | Slightly lower but acceptable |
Table 4: Comparison of synthesis methods for methyl nitroacetate
While the yield of the modern method is slightly lower than the traditional procedure, researchers deemed this acceptable given the significant safety and environmental benefits provided by the new approach .
Applications in Organic Synthesis
Methyl nitroacetate serves as a versatile building block in organic synthesis, finding applications in numerous reaction types and the preparation of various valuable compounds.
Synthesis of Complex Molecules
The compound plays a crucial role in the synthesis of:
-
α-Amino acids - essential building blocks for proteins and peptides
-
Isoxazoles - heterocyclic compounds with biological activity
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α,β-Unsaturated compounds - important intermediates in organic synthesis
Key Reactions and Applications
Reaction Type | Application | Product |
---|---|---|
Condensation Reactions | Reaction with aryl aldehydes | Aromatic and heteroaromatic linear (E)-α-nitro-arylpentenoates |
Ylide Formation | Reaction with iodosobenzene | Phenyliodonium ylide |
Cyclopropanation | Cu(I)-catalyzed reaction with alkenes | Highly enantioselective and diastereoselective cyclopropanes |
Condensation | Reaction with 4-nitrobenzylideneaniline | Methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate |
Mannich Reaction | Reaction with formaldehyde and primary amines | 5-Nitrohexahydropyrimidines |
Michael Addition | Reaction with electron-deficient alkenes | Functionalized nitro compounds |
Table 5: Applications of methyl nitroacetate in organic synthesis
Cyclopropanation Chemistry
One of the most notable applications of methyl nitroacetate is in copper(I)-catalyzed cyclopropanation reactions. When combined with iodosobenzene, it generates phenyliodonium ylide in situ, which then participates in highly enantioselective (up to 97.5% ee) and diastereoselective (95:5 dr trans/cis) cyclopropanation of alkenes . This methodology provides access to important cyclopropane α-amino acids and related structures, which have significant applications in medicinal chemistry.
Mannich Reactions
Treatment of methyl nitroacetate with formaldehyde and primary amines under Mannich reaction conditions produces 5-nitrohexahydropyrimidines. In some cases, both the 5-nitrohexahydropyrimidine and isomeric 3,5-di(methoxycarbonyl)-1-methyl-3,5-dinitropiperidines are formed, depending on the reaction conditions . These heterocyclic structures serve as valuable intermediates in the synthesis of biologically active compounds.
Hazard Type | Classification |
---|---|
Skin Corrosion/Irritation | Category 2 |
Serious Eye Damage/Irritation | Category 2 |
Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Table 6: Hazard profile of methyl nitroacetate
Parameter | Details |
---|---|
Cost Range | $22-$115 per gram (depending on vendor) |
Common Package Sizes | 2g, 5g, 25g |
Sample Pricing (2025) | $175.78 for 5g, $590.52 for 25g (TCI America) |
Purity | Typically 97-98% |
Table 7: Commercial availability and pricing for methyl nitroacetate
The relatively high cost of methyl nitroacetate is attributed to the hazardous nature of its traditional synthesis process . The development of safer synthetic routes may eventually lead to more economical production and reduced market prices.
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